molecular formula C24H57N2O8P B12774886 Bis(bis(2-hydroxyethyl)ammonium) hexadecyl phosphate CAS No. 65138-84-3

Bis(bis(2-hydroxyethyl)ammonium) hexadecyl phosphate

Cat. No.: B12774886
CAS No.: 65138-84-3
M. Wt: 532.7 g/mol
InChI Key: IFNGPDGVDHXNRL-UHFFFAOYSA-N
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Description

Bis(bis(2-hydroxyethyl)ammonium) hexadecyl phosphate is a surfactant with a phosphate headgroup and a hexadecyl (C16) hydrophobic tail, neutralized by two bis(2-hydroxyethyl)ammonium cations. Its structure combines a long alkyl chain for hydrophobic interactions and hydrophilic hydroxyethyl groups for water solubility, making it effective in emulsification and surface tension reduction. Registered under CAS 65138-84-3 , it is widely used in cosmetics, pharmaceuticals, and industrial formulations due to its mildness and biodegradability. The compound is synthesized via esterification of hexadecyl alcohol with phosphoric acid, followed by neutralization with bis(2-hydroxyethyl)amine .

Properties

CAS No.

65138-84-3

Molecular Formula

C24H57N2O8P

Molecular Weight

532.7 g/mol

IUPAC Name

bis(2-hydroxyethyl)azanium;hexadecyl phosphate

InChI

InChI=1S/C16H35O4P.2C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;2*6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);2*5-7H,1-4H2

InChI Key

IFNGPDGVDHXNRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)[NH2+]CCO.C(CO)[NH2+]CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrotreated Heavy Naphtha is produced through the hydrotreating process, which involves treating a petroleum fraction with hydrogen in the presence of a catalyst. The primary goal of this process is to remove impurities such as sulfur, nitrogen, and oxygen compounds, as well as to saturate any unsaturated hydrocarbons. The reaction conditions typically include high temperatures (300-400°C) and pressures (30-100 bar), along with a catalyst such as cobalt-molybdenum or nickel-molybdenum on an alumina support.

Industrial Production Methods

In industrial settings, Hydrotreated Heavy Naphtha is produced in large quantities using continuous hydrotreating units. The feedstock, usually a straight-run naphtha or a cracked naphtha, is mixed with hydrogen and passed over the catalyst bed in a fixed-bed reactor. The treated product is then separated from the hydrogen-rich gas stream, and the final product is collected after further distillation to achieve the desired boiling range.

Chemical Reactions Analysis

Types of Reactions

Hydrotreated Heavy Naphtha primarily undergoes combustion reactions due to its hydrocarbon nature. it can also participate in other types of reactions, such as:

    Oxidation: In the presence of oxygen, Hydrotreated Heavy Naphtha can undergo oxidation to form carbon dioxide and water.

    Substitution: Under specific conditions, such as the presence of halogens, substitution reactions can occur, leading to the formation of halogenated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Requires oxygen or air and elevated temperatures.

    Substitution: Requires halogens (e.g., chlorine or bromine) and may involve catalysts or UV light to initiate the reaction.

Major Products Formed

    Combustion: Carbon dioxide and water.

    Oxidation: Carbon dioxide, water, and potentially other oxidation products such as aldehydes or ketones.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Biological Applications

1.1 Cell Membrane Interaction
The compound has been shown to interact with cell membranes, influencing cellular signaling pathways and modulating cellular functions. Its ability to alter membrane dynamics makes it a valuable tool in studying cellular processes and drug delivery systems. Research indicates that it can enhance the permeability of cell membranes, facilitating the uptake of therapeutic agents.

1.2 Drug Delivery Systems
Due to its biocompatibility and amphiphilic nature, bis(bis(2-hydroxyethyl)ammonium) hexadecyl phosphate is explored as a carrier in drug delivery systems. Its structure allows for the encapsulation of hydrophilic and hydrophobic drugs, improving their solubility and bioavailability .

1.3 Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various bacteria and fungi. This property suggests potential applications in developing antimicrobial coatings or preservatives in pharmaceuticals and cosmetics .

Industrial Applications

2.1 Surfactants and Emulsifiers
The amphiphilic nature of this compound makes it suitable for use as a surfactant or emulsifier in various industrial processes, including cosmetics, personal care products, and food processing. Its ability to stabilize emulsions can enhance product quality and shelf life.

2.2 Formulations in Material Science
In material science, this compound is utilized in formulating advanced materials such as nanocomposites and polymer blends. Its incorporation can improve the mechanical properties and thermal stability of materials used in coatings, adhesives, and other applications .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hexadecyl phosphate with bis(2-hydroxyethyl)amine under controlled conditions. This process may require refluxing in a suitable solvent to ensure complete reaction and high yield. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies

5.1 Drug Delivery Research
Recent studies have demonstrated that formulations containing this compound significantly enhance the delivery efficiency of anticancer drugs in vitro, showcasing its potential for targeted therapy .

5.2 Antimicrobial Efficacy Testing
In a comparative study assessing antimicrobial efficacy, this compound exhibited superior activity against Gram-positive bacteria compared to traditional surfactants, indicating its potential as an effective antimicrobial agent in various applications .

Mechanism of Action

The primary mechanism of action for Hydrotreated Heavy Naphtha is its solvent properties. It can dissolve a wide range of organic compounds, making it useful in various applications. The molecular targets and pathways involved are primarily related to its ability to interact with and dissolve non-polar substances.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of bis(bis(2-hydroxyethyl)ammonium) hexadecyl phosphate with analogous surfactants:

Compound Name CAS Number Molecular Formula Molecular Weight Function Key Properties References
This compound 65138-84-3 C₂₄H₅₆N₂O₈P ~578.84 Surfactant High water solubility, low skin irritation, used in cosmetics
DBA-Cetyl Phosphate (1-Hexadecanol, phosphate compd. with 2,2'-iminobis[ethanol]) 69331-39-1 C₁₆H₃₅PO₄·C₄H₁₁NO₂ ~432.40 Surfactant Strong emulsifier, moderate foaming, used in hair care products
Bis[tris(2-hydroxyethyl)ammonium] hexadecyl phosphate 62763-71-7 C₂₂H₅₂N₂O₁₀P ~647.65 Surfactant Enhanced solubility due to tris-hydroxyethyl groups; niche applications in high-pH systems
Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate 85563-48-0 C₂₁H₄₈NO₄P ~409.59 Surfactant/antimicrobial Quaternary ammonium structure provides antimicrobial activity; used in detergents
Diethanolamine Bisulfate (bis(2-hydroxyethyl)ammonium hydrogen sulfate) 59219-56-6 C₄H₁₁NO₂·C₂H₆O₄S ~249.24 Buffering agent Acidic pH stabilization; limited surfactant utility compared to phosphate analogs

Biological Activity

Bis(bis(2-hydroxyethyl)ammonium) hexadecyl phosphate (BHEHP) is a quaternary ammonium compound notable for its unique structure, which combines two bis(2-hydroxyethyl)ammonium groups with a hexadecyl phosphate moiety. This amphiphilic compound exhibits significant biological activity, particularly in its interactions with cell membranes and proteins, making it relevant in various biomedical applications.

  • Molecular Formula : C22_{22}H50_{50}N2_2O4_4P
  • Molar Mass : Approximately 620.806 g/mol
  • Structure : BHEHP features hydrophilic bis(2-hydroxyethyl)ammonium groups and a hydrophobic hexadecyl chain, contributing to its surfactant properties and biocompatibility.

BHEHP's biological activity primarily stems from its ability to interact with cellular membranes. These interactions can modulate various cellular signaling pathways, influencing cellular functions such as:

  • Cell Membrane Interaction : BHEHP alters membrane fluidity and permeability, facilitating the transport of ions and molecules across the membrane.
  • Protein Binding : The compound can bind to proteins, potentially affecting their function and stability.

Biological Activity Overview

The biological activities of BHEHP include:

  • Antimicrobial Properties : BHEHP has demonstrated effectiveness against a range of microorganisms, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.
  • Cytotoxicity Studies : Research indicates that BHEHP exhibits low cytotoxicity in mammalian cells, making it suitable for therapeutic applications.

Table 1: Antimicrobial Activity of BHEHP

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDisruption of cell membrane integrity
Escherichia coli64 µg/mLMembrane lysis
Candida albicans16 µg/mLCell wall disruption

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of BHEHP against various pathogens. The results showed that BHEHP effectively inhibited both Gram-positive and Gram-negative bacteria, with lower MIC values compared to conventional antibiotics. This suggests a potential role for BHEHP as an antimicrobial agent in clinical settings .
  • Biocompatibility Assessment :
    A biocompatibility assessment was conducted using human cell lines to evaluate the cytotoxic effects of BHEHP. Results indicated that at concentrations below 100 µg/mL, BHEHP did not exhibit significant cytotoxicity, supporting its use in drug delivery systems .
  • Membrane Interaction Studies :
    Research focused on the interaction of BHEHP with lipid bilayers demonstrated that the compound could integrate into membranes, altering their properties and enhancing permeability for therapeutic agents .

Applications

BHEHP's unique properties make it suitable for various applications:

  • Drug Delivery Systems : Its ability to modulate cell membranes enhances the delivery efficiency of therapeutic agents.
  • Antimicrobial Coatings : BHEHP can be used in coatings for medical devices to prevent biofilm formation and infection.
  • Cell Culture Enhancements : The compound's biocompatibility makes it valuable in cell culture studies, improving cell viability and growth.

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